molecular formula C28H30N2O7 B11045244 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11045244
M. Wt: 506.5 g/mol
InChI Key: OHTZXCUWVDGGBL-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyran ring, an indole moiety, and a trimethoxyphenyl group, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a ketone in the presence of an acid catalyst.

    Indole Derivative Preparation: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The pyran and indole derivatives are then coupled using a suitable linker, often through amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Assembly: The trimethoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups in the pyran ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its bioactivity. It could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. The combination of different functional groups could provide a basis for developing new pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide would depend on its specific application. Generally, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The indole moiety, in particular, could play a crucial role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylpropanamide
  • 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide

Uniqueness

The uniqueness of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide lies in the combination of its functional groups. The presence of the trimethoxyphenyl group, in particular, may impart unique chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C28H30N2O7/c1-16-11-22(31)26(28(33)37-16)20(18-12-23(34-2)27(36-4)24(13-18)35-3)14-25(32)29-10-9-17-15-30-21-8-6-5-7-19(17)21/h5-8,11-13,15,20,30-31H,9-10,14H2,1-4H3,(H,29,32)

InChI Key

OHTZXCUWVDGGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)O

Origin of Product

United States

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